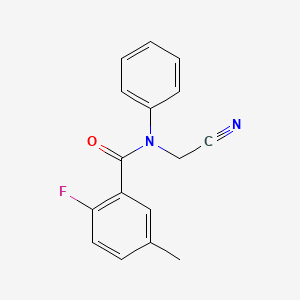

N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

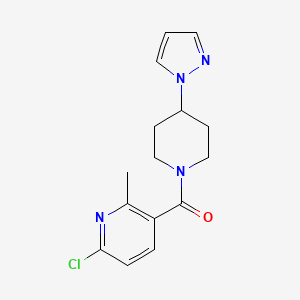

The compound “N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring . The cyanomethyl group (N≡CCH2–) is a type of nitrile group .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR, SEC, DLS, and TEM . Normal mode analysis (NMA) is a technique that can be used to describe the flexible states accessible to a protein about an equilibrium position .Chemical Reactions Analysis

The chemical reactivity of similar compounds like N-cyanomethyl-2-chloroisonicotinamide has been studied. These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This study explores a mild, amide-directed fluorination of various C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without the use of noble metals. The reaction involves N-fluoro-2-methylbenzamides and suggests that similar fluoroamide compounds might be used in selective fluorination processes, a technique critical for the synthesis of complex organic molecules with potential applications in material science and drug development (Groendyke, AbuSalim, & Cook, 2016).

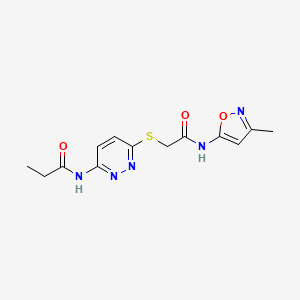

Behavioral Responses and Bioefficacy of Some Aromatic Amides Against Aedes aegypti

Research on synthetic aromatic amides, including variations in chain length and substitution patterns on the phenyl ring, has been conducted to study repellent activity against Aedes aegypti mosquitoes. This suggests that fluoroamide derivatives might have potential applications in developing new insect repellents or studying insect behavior and control strategies (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).

A High Sensitive Biosensor for Analyte Determination

The development of a modified carbon paste electrode for the electrocatalytic determination of specific analytes introduces the application of complex amides in creating sensitive and selective biosensors. These can be employed in medical diagnostics, environmental monitoring, or the food industry to detect various biomolecules or chemical substances with high precision and sensitivity (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

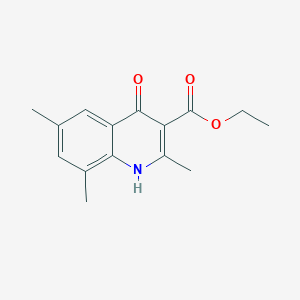

Microwave-Induced Synthesis of Fluorobenzamides as Antimicrobial Analogs

The synthesis and evaluation of fluorobenzamides for antimicrobial activity highlight the role of fluoroamide compounds in developing new antimicrobial agents. These compounds, characterized by the presence of a fluorine atom and specific structural motifs, have shown significant activity against various bacterial and fungal strains, indicating their potential in addressing antibiotic resistance and developing new therapeutic agents (Desai, Rajpara, & Joshi, 2013).

Mécanisme D'action

Mode of Action

It is known that similar compounds can induce a broad range of disease resistance in plants and induce systemic acquired resistance (sar) marker gene expression without salicylic acid accumulation .

Biochemical Pathways

It is known that similar compounds can activate sar, independently from ethylene and jasmonic acid, by stimulating the site between salicylic acid and npr1 .

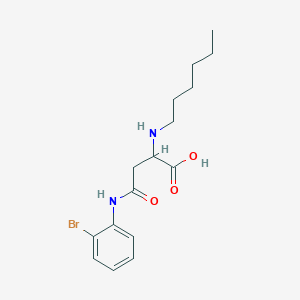

Pharmacokinetics

A study on similar cyanomethyl vinyl ether derivatives predicted favorable adme properties, highlighting potential as anticancerous agents .

Result of Action

Similar compounds have been shown to induce a broad range of disease resistance in plants and induce sar marker gene expression without salicylic acid accumulation .

Action Environment

It is known that similar compounds are effective in a wide range of environments .

Orientations Futures

Propriétés

IUPAC Name |

N-(cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-12-7-8-15(17)14(11-12)16(20)19(10-9-18)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPRBJBQIXYFRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)N(CC#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2571208.png)

![2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2571210.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571220.png)